Cas no 2171372-37-3 ((3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid)

(3S)-3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (3S)-3-methylbutanamido group and a carboxyl terminus, facilitating controlled incorporation into peptide chains. The Fmoc protecting group offers orthogonal deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies. The compound's stereochemical purity and defined reactivity profile enable precise coupling in automated synthesizers, while its methyl-substituted backbone enhances conformational stability in target peptides. This derivative is particularly valuable for constructing modified peptide sequences requiring sterically constrained or branched architectures, with applications in medicinal chemistry and biochemical research.
(3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid structure
2171372-37-3 structure
Product Name:(3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid
CAS No:2171372-37-3
MF:C25H30N2O5
MW:438.516107082367
CID:6195725
PubChem ID:165826579
Update Time:2025-05-20

(3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid
    • 2171372-37-3
    • (3S)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]pentanoic acid
    • EN300-1576716
    • Inchi: 1S/C25H30N2O5/c1-3-17(13-24(29)30)27-23(28)12-16(2)14-26-25(31)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,3,12-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t16?,17-/m0/s1
    • InChI Key: IGMKGBBHQMFACE-DJNXLDHESA-N
    • SMILES: O(C(NCC(C)CC(N[C@H](CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

(3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid Pricemore >>

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(3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid Related Literature

Additional information on (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid

Introduction to (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic Acid (CAS No. 2171372-37-3)

(3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171372-37-3, has garnered attention due to its unique structural properties and potential therapeutic benefits. The intricate molecular framework of this compound, featuring a combination of amino, carboxylic acid, and fluorenylmethoxycarbonyl functional groups, makes it a versatile candidate for various biochemical interactions.

The synthesis and characterization of this compound have been the focus of numerous studies, particularly in the context of drug design and molecular recognition. The presence of the (3S) configuration indicates a specific stereochemical arrangement that can influence its biological activity. This stereochemistry is crucial in pharmaceuticals, as it often determines the efficacy and selectivity of a drug molecule.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structure of (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid suggests potential applications in areas such as enzyme inhibition and receptor binding. The fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide chemistry, enhances the stability and solubility of the compound, making it suitable for further derivatization and functionalization.

One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The specific arrangement of functional groups allows for precise interactions with biological targets, which is essential for achieving high selectivity in drug action. This property is particularly valuable in the context of personalized medicine, where tailored therapeutic approaches are designed to meet individual patient needs.

Recent research has explored the pharmacokinetic properties of derivatives similar to (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid. Studies have shown that modifications to the side chains can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for optimizing drug candidates for clinical use, ensuring that they exhibit favorable pharmacokinetic characteristics.

The fluorenylmethoxycarbonyl group also plays a critical role in the synthesis of peptidomimetics and other bioactive molecules. Its ability to provide a stable backbone while allowing for selective modifications makes it an invaluable tool in medicinal chemistry. This has led to numerous patents and publications detailing novel synthetic routes and applications.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique structural features and functional groups make it a candidate for developing advanced materials with specific properties. For instance, its ability to form stable complexes with other molecules could be leveraged in the design of sensors or catalysts.

The stereochemical configuration of (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid also has implications for its interaction with biological systems. Enantiomers, or stereoisomers that are mirror images of each other, can exhibit vastly different biological activities. Understanding these differences is crucial for designing drugs that are both effective and safe. Recent studies have utilized computational methods to predict and analyze the binding affinities of enantiomers to biological targets, providing valuable insights into their potential therapeutic effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as chiral resolution and asymmetric synthesis are often employed to achieve high enantiomeric purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical use.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques allow researchers to visualize how the molecule interacts with biological targets at an atomic level. This information is critical for designing experiments and optimizing drug candidates. Additionally, computational methods can predict potential side effects and toxicities, helping to streamline the drug development process.

In conclusion, (3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid (CAS No. 2171372-37-3) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features, stereochemical configuration, and functional groups make it a valuable candidate for further exploration. As research continues to uncover new applications and synthetic methods, this compound is poised to play a crucial role in the development of innovative therapies and materials.

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